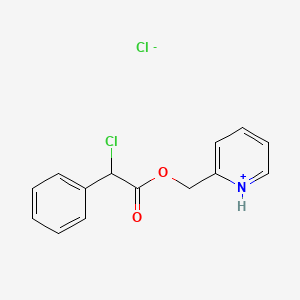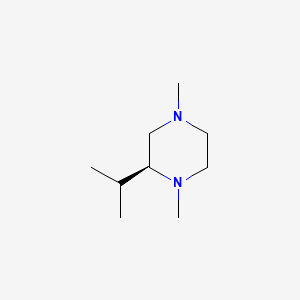
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, as well as the one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine, are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .
科学研究应用
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives can act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents . The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor effects .
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, piperazine, is a simpler structure with similar basic properties.
1-Methylpiperazine: This derivative has a single methyl group attached to the piperazine ring.
2,6-Disubstituted Piperazines: These compounds have substitutions at the 2 and 6 positions, offering different chemical and biological properties.
Uniqueness
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
属性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC 名称 |
(2S)-1,4-dimethyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-7-10(3)5-6-11(9)4/h8-9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI 键 |
UOYWUURPXFHBFC-SECBINFHSA-N |
手性 SMILES |
CC(C)[C@H]1CN(CCN1C)C |
规范 SMILES |
CC(C)C1CN(CCN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)
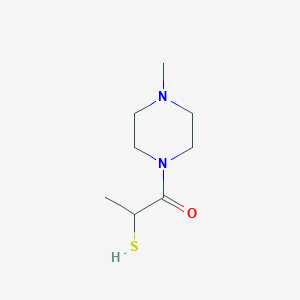
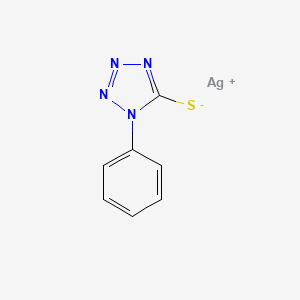

![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
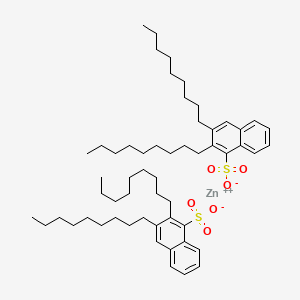
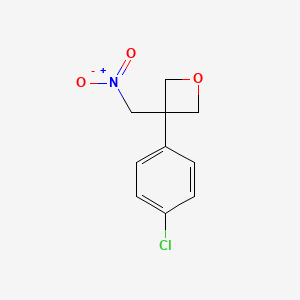
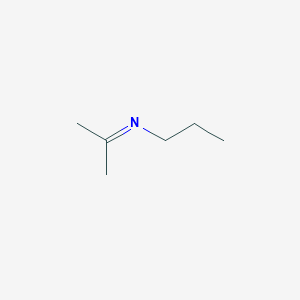
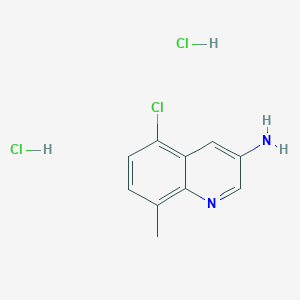
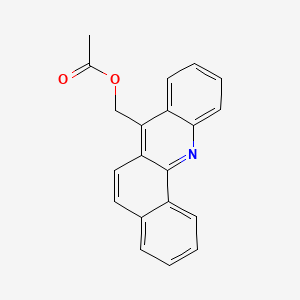
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
